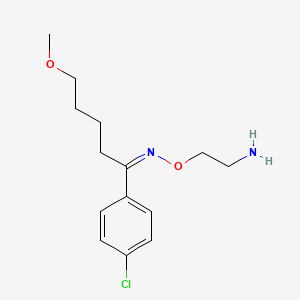
Clovoxamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clovoxamine is an organic compound characterized by the presence of a chlorophenyl group, a methoxypentylidene moiety, and an aminooxyethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clovoxamine typically involves the reaction of 4-chlorobenzaldehyde with 5-methoxypentan-2-one under specific conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Clovoxamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Psychiatric Applications
Clovoxamine is primarily used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). It works by increasing serotonin levels in the brain, which can help alleviate symptoms of these conditions.
Case Studies:
- A retrospective study demonstrated the effectiveness of this compound as an add-on treatment to clozapine in children with severe psychiatric disorders. In this study, patients exhibited significant improvements in their symptoms after this compound was introduced to enhance clozapine plasma levels. For instance, one patient showed a 32% reduction in irritability and a 33.3% reduction in hyperactivity after this compound was added to their treatment regimen .
COVID-19 Treatment
Recent studies have investigated this compound's potential role in managing COVID-19 symptoms. Research indicates that this compound may prevent clinical deterioration in patients with mild COVID-19 by modulating immune responses and reducing inflammation.
Key Findings:
- A randomized clinical trial involving 152 outpatients with COVID-19 showed that none of the patients treated with this compound experienced clinical deterioration compared to 8.3% of those receiving a placebo. This suggests a significant protective effect against severe illness .
- This compound's mechanism includes acting as an agonist for the sigma-1 receptor, which is believed to help control inflammation and may interfere with viral replication mechanisms .
Pharmacokinetic Interactions
This compound has been studied for its interactions with other medications, particularly regarding its ability to enhance the efficacy of drugs metabolized by cytochrome P450 enzymes.
Clinical Insights:
- In cases where patients exhibited low plasma levels of clozapine, adding this compound resulted in increased plasma concentrations of clozapine, thereby improving clinical outcomes without significant adverse effects. This interaction highlights the potential for this compound to be used strategically in polypharmacy settings, particularly for patients resistant to standard treatments .
Summary Table of this compound Applications
Mecanismo De Acción
The mechanism of action of Clovoxamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Propiedades
Fórmula molecular |
C14H21ClN2O2 |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14- |
Clave InChI |
XXPVSQRPGBUFKM-VKAVYKQESA-N |
SMILES isomérico |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl |
SMILES canónico |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |
Sinónimos |
4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate clovoxamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















